molecular formula C9H10N4O B8779777 2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 761440-72-6

2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B8779777
M. Wt: 190.20 g/mol
InChI Key: OYUZZUIRBLEIRK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

761440-72-6

Product Name

2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-4-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C9H10N4O/c1-14-9-4-7(2-3-8(9)10)13-6-11-5-12-13/h2-6H,10H2,1H3

InChI Key

OYUZZUIRBLEIRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-methoxyaniline (208 mg, 1.03 mmol), 1,2,4-triazole (80 mg, 1.13 mmol), Cs2CO3 (0.67 g, 2.06 mmol) and CuI (20 mg, 0.103 mmol) in DMF was heated at 110° C. for 20 h. Further portions of 1,2,4-triazole (0.1 g, 1.44 mmol), Cs2CO3 (0.67 g, 2.06 mmol) and CuI (0.1 g, 0.52 mmol) were added and the mixture was heated a further 72 h at 110° C. The mixture was cooled, diluted with ethyl acetate (20 mL) and washed with water (2×20 mL). The combined aqueous washes were re-extracted with ethyl acetate (20 mL). The combined organics were passed through a phase separation cartridge and the solvent removed under reduced pressure. Purification of the residue via silica gel column chromatography (0-100% ethyl acetate/isohexane) gave 2-methoxy-4-(1H-1,2,4-triazol-1-yl)aniline as a light red solid (92 mg, 47%). 1H NMR (400 MHz, CDCl3): δ 8.41 (s, 1H); 8.05 (s, 1H); 7.11 (d, J=2.3, 1H); 6.99 (dd, J=8.3, 2.3, 1H); 6.74 (d, J=8.3, 1H); 3.97 (s, 2H); 3.92 (s, 3H).
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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